N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
CAS No.: 921845-21-8
Cat. No.: VC4364399
Molecular Formula: C18H21Cl2N3O2S
Molecular Weight: 414.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921845-21-8 |
|---|---|
| Molecular Formula | C18H21Cl2N3O2S |
| Molecular Weight | 414.35 |
| IUPAC Name | N-cyclopentyl-2-[2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C18H21Cl2N3O2S/c19-15-6-5-12(7-16(15)20)11-26-18-21-8-14(10-24)23(18)9-17(25)22-13-3-1-2-4-13/h5-8,13,24H,1-4,9-11H2,(H,22,25) |
| Standard InChI Key | JFZCCOWWMGXLOF-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC(=C(C=C3)Cl)Cl)CO |
Introduction
Synthesis Steps:
-
Formation of the Imidazole Ring: This step often involves the condensation of appropriate precursors under acidic or basic conditions.
-
Introduction of the Dichlorobenzyl Group: This can be achieved through nucleophilic substitution reactions.
-
Final Acylation: The introduction of the acetamide group completes the synthesis.
Characterization Techniques
Characterization of organic compounds like N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves several analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Used to determine the structure based on proton and carbon signals.
-
Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and purity.
Potential Applications
Imidazole derivatives have a wide range of potential applications due to their diverse biological activities:
-
Antimicrobial and Antifungal Properties: Many imidazoles are used as antifungal agents.
-
Enzyme Inhibition: They can act as inhibitors or modulators of enzymes involved in various biological pathways.
-
Pharmaceutical Applications: Potential use in drug development for treating conditions related to inflammation or infection.
Research Findings
While specific research findings for N-cyclopentyl-2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide are not available, studies on similar compounds highlight their potential in pharmaceutical applications. For instance, imidazole derivatives have shown promise in antimicrobial and anticancer research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume